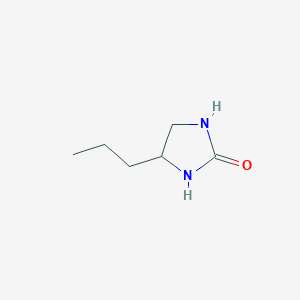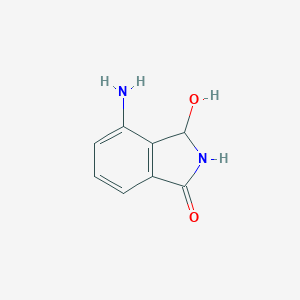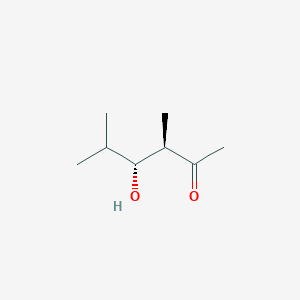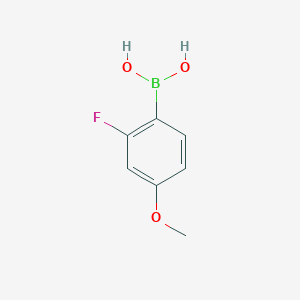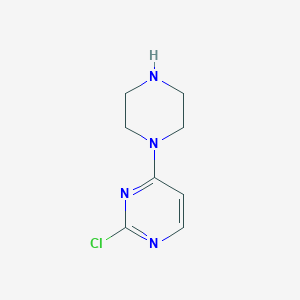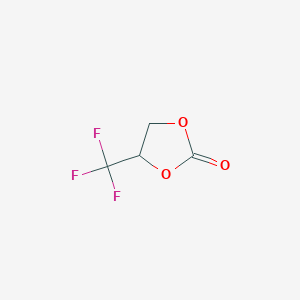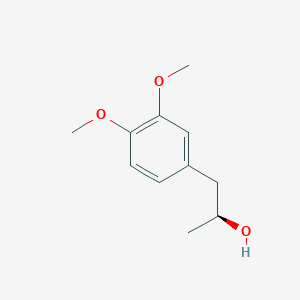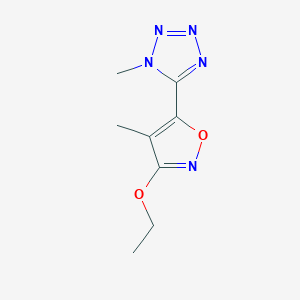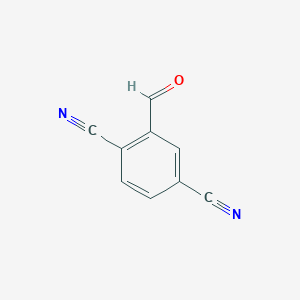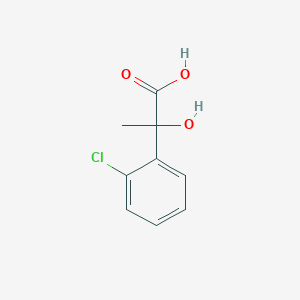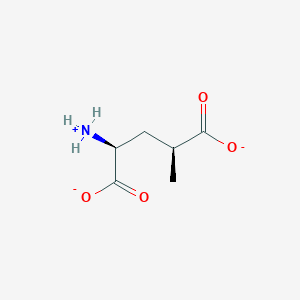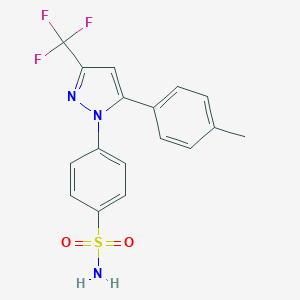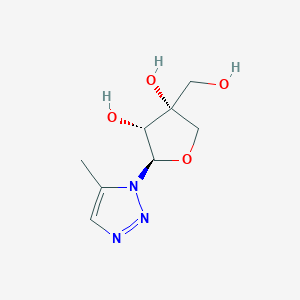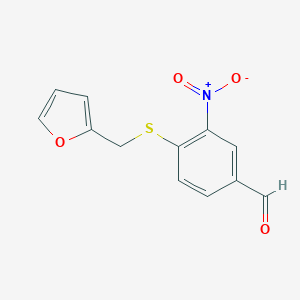
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a furan ring, a nitro group, and a benzaldehyde moiety connected through a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2-(chloromethyl)furan and 4-mercapto-3-nitrobenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) results in the formation of the thioether linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid.
Reduction: 4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It can be employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde depends on its application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The aldehyde group can form Schiff bases with amines, which are useful in various chemical syntheses and biological studies.
Comparison with Similar Compounds
Similar Compounds
4-((Furan-2-ylmethyl)thio)benzaldehyde: Lacks the nitro group, making it less reactive in certain biological applications.
4-((Furan-2-ylmethyl)thio)-3-aminobenzaldehyde: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.
4-((Furan-2-ylmethyl)thio)-3-nitrobenzoic acid:
Uniqueness
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUTZDAIMVSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384296 |
Source


|
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-53-2 |
Source


|
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
